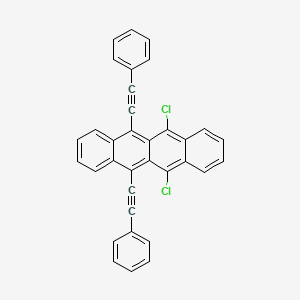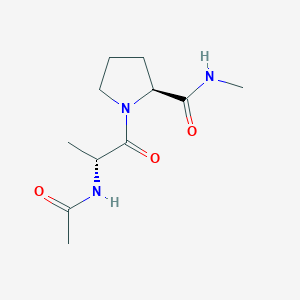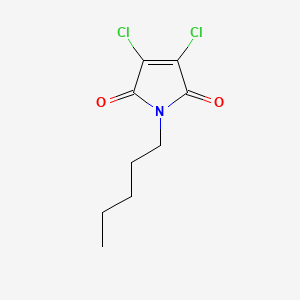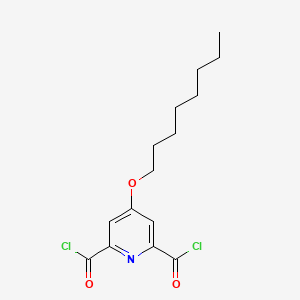
5,12-Dichloro-6,11-bis(phenylethynyl)tetracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,12-Dichloro-6,11-bis(phenylethynyl)tetracene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It belongs to the family of tetracenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two chlorine atoms and two phenylethynyl groups attached to the tetracene core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dichloro-6,11-bis(phenylethynyl)tetracene typically involves the following steps:
Starting Materials: The synthesis begins with tetracene as the core structure.
Chlorination: The tetracene is chlorinated at the 5 and 12 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Sonogashira Coupling: The chlorinated tetracene undergoes a Sonogashira coupling reaction with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction introduces the phenylethynyl groups at the 6 and 11 positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
5,12-Dichloro-6,11-bis(phenylethynyl)tetracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Substituted tetracenes with various functional groups.
科学研究应用
5,12-Dichloro-6,11-bis(phenylethynyl)tetracene has several scientific research applications, including:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Fluorescent Probes: It serves as a fluorescent dye in biological imaging and chemical sensing applications.
Material Science: The compound is studied for its potential use in the fabrication of advanced materials with specific optical and electronic properties.
作用机制
The mechanism of action of 5,12-Dichloro-6,11-bis(phenylethynyl)tetracene primarily involves its electronic properties. The compound can undergo singlet fission, a process where a singlet exciton splits into two triplet excitons, thereby enhancing the efficiency of photovoltaic devices . The phenylethynyl groups play a crucial role in altering the energy levels and intermolecular coupling, facilitating efficient singlet fission.
相似化合物的比较
Similar Compounds
5,12-Bis(phenylethynyl)naphthacene: A fluorescent dye used in lightsticks, yielding orange light.
9,10-Bis(phenylethynyl)anthracene: Known for its high quantum yield and use in fluorescence applications.
Uniqueness
5,12-Dichloro-6,11-bis(phenylethynyl)tetracene is unique due to the presence of chlorine atoms, which can be further functionalized to introduce various substituents. This versatility makes it a valuable compound for developing advanced materials with tailored properties.
属性
CAS 编号 |
80034-38-4 |
|---|---|
分子式 |
C34H18Cl2 |
分子量 |
497.4 g/mol |
IUPAC 名称 |
5,12-dichloro-6,11-bis(2-phenylethynyl)tetracene |
InChI |
InChI=1S/C34H18Cl2/c35-33-29-17-9-10-18-30(29)34(36)32-28(22-20-24-13-5-2-6-14-24)26-16-8-7-15-25(26)27(31(32)33)21-19-23-11-3-1-4-12-23/h1-18H |
InChI 键 |
PFMDRNVJCADZIB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=C3C(=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)C(=C6C=CC=CC6=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
![(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14417493.png)

![Ethyl 2-[(ethylamino)methyl]decanoate](/img/structure/B14417500.png)


![Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate](/img/structure/B14417524.png)
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)





